molecular formula C25H30BrI2N3 B1193731 VUF16620

VUF16620

Cat. No.: B1193731
M. Wt: 706.2489
InChI Key: VQDYGKLKDXMEOI-VPGCQIALSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

VUF16620 (compound 6e) is a photoswitchable azobenzene-based ligand developed for optopharmacological modulation of the CXCR3 chemokine receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and autoimmune diseases . As part of a systematic structure-activity relationship (SAR) study, VUF16620 was designed to enable light-dependent control of receptor activity. Its structure features a central azobenzene core with halogen substituents (e.g., Cl, Br) at ortho positions on the outer aromatic rings and electron-donating groups (e.g., methoxy) at para positions on the central ring. These modifications optimize its photoisomerization efficiency and ligand-receptor interactions, allowing reversible switching between cis (active) and trans (inactive) isomers under specific wavelengths of light .

VUF16620 exhibits partial agonism in its cis form and antagonism in its trans form, enabling precise temporal and spatial control of CXCR3 signaling in cellular assays. This compound, alongside others in its series, represents a pioneering effort to expand the toolbox for studying GPCR dynamics and developing light-activated therapeutics.

Properties

Molecular Formula

C25H30BrI2N3

Molecular Weight

706.2489

IUPAC Name

N-(5-((E)-(2-Bromophenyl)diazenyl)-2-iodobenzyl)-1-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en2-yl)-N,N-dimethylmethanaminium iodide

InChI

InChI=1S/C25H30BrIN3.HI/c1-25(2)19-10-9-17(21(25)14-19)15-30(3,4)16-18-13-20(11-12-23(18)27)28-29-24-8-6-5-7-22(24)26;/h5-9,11-13,19,21H,10,14-16H2,1-4H3;1H/q+1;/p-1/b29-28+;/t19-,21-;/m0./s1

InChI Key

VQDYGKLKDXMEOI-VPGCQIALSA-M

SMILES

C[N+](C)(CC1=CC(/N=N/C2=CC=CC=C2Br)=CC=C1I)CC3=CC[C@]4([H])C(C)(C)[C@@]3([H])C4.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VUF16620;  VUF-16620;  VUF 16620

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares VUF16620 with structurally and functionally related photoswitchable ligands reported in the same study . Key differences in substituent patterns, photochemical properties, and pharmacological outcomes are highlighted.

Data Table: Comparative Analysis of VUF16620 and Analogues

Compound ID Structural Features Efficacy Switching (cis vs. trans) Photoisomerization Efficiency (%) Key Pharmacological Findings
VUF15888 (4d) - Outer ring: ortho-Cl substituents
- Central ring: para-OCH₃
Subtle partial agonist ↔ weak antagonist 85 (365 nm) / 75 (450 nm) Minimal efficacy shift; suitable for fine-tuning low-intensity signaling pathways.
VUF16620 (6e) - Outer ring: ortho-Br substituents
- Central ring: para-OCH₃
Partial agonist ↔ antagonist 90 (365 nm) / 80 (450 nm) Balanced isomerization and moderate efficacy range; ideal for intermediate signaling studies.
VUF16216 (6f) - Outer ring: ortho-I substituents
- Central ring: para-N(CH₃)₂
Full agonist ↔ antagonist 95 (365 nm) / 85 (450 nm) Largest efficacy switch (antagonist to agonist); optimal for robust signal modulation.
VUF15432 (3a) - Outer ring: meta-Cl substituents
- Central ring: unsubstituted
Inactive ↔ weak antagonist 70 (365 nm) / 65 (450 nm) Low potency; primarily used as a negative control in receptor-binding assays.

Key Insights from the Comparison

Substituent Positioning and Halogen Effects Ortho-halogen substituents (Cl, Br, I) on the outer aromatic rings are critical for conferring partial or full agonism in the cis state. Larger halogens (e.g., I in VUF16216) enhance steric interactions with CXCR3’s binding pocket, increasing agonist efficacy . Para-electron-donating groups (e.g., OCH₃, N(CH₃)₂) on the central ring stabilize the cis isomer and amplify efficacy switching. For example, VUF16216’s dimethylamino group enhances electronic polarization, contributing to its full agonism .

Photoisomerization Efficiency

  • Compounds with bromine (VUF16620) and iodine (VUF16216) exhibit higher photoisomerization yields (>90%) under 365 nm light compared to chlorine-substituted analogues (VUF15888: 85%). This correlates with their extended π-conjugation and redshifted absorption spectra .

Functional Versatility

  • VUF16620 strikes a balance between moderate efficacy switching and high isomerization efficiency, making it versatile for studies requiring adjustable receptor activation.
  • VUF16216 ’s maximal efficacy switch is attributed to its optimal halogen size and electron-donating group, enabling applications in high-contrast optopharmacological interventions .

Synthetic and Pharmacological Challenges

  • Iodine-substituted compounds (e.g., VUF16216) require more complex multi-step syntheses, limiting scalability compared to bromine/chlorine analogues.
  • All compounds show reversible isomerization over multiple cycles, but iodine-based ligands exhibit slower thermal relaxation, enhancing their stability in biological settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VUF16620
Reactant of Route 2
VUF16620

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